molecular formula C8H6F3NO2 B12954842 O-(4-(Trifluoromethyl)benzoyl)hydroxylamine

O-(4-(Trifluoromethyl)benzoyl)hydroxylamine

Cat. No.: B12954842
M. Wt: 205.13 g/mol
InChI Key: CHPADQWPUIWWBP-UHFFFAOYSA-N
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Description

O-(4-(Trifluoromethyl)benzoyl)hydroxylamine is an organic compound with the chemical formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a hydroxylamine group. This compound appears as a white to pale yellow solid and is soluble in organic solvents like dimethylformamide but has low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for O-(4-(Trifluoromethyl)benzoyl)hydroxylamine involves the reaction of the corresponding trifluoromethyl-substituted benzoyl chloride with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the synthesis on a larger scale would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-(4-(Trifluoromethyl)benzoyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-(4-(Trifluoromethyl)benzoyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-(Trifluoromethyl)benzoyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. This allows it to introduce amino groups into various substrates, often facilitated by metal catalysts such as copper . The trifluoromethyl group enhances the electrophilicity of the benzoyl moiety, making it more reactive in these transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-(Trifluoromethyl)benzoyl)hydroxylamine is unique due to its specific combination of a trifluoromethyl group and a benzoyl-linked hydroxylamine. This structure imparts distinct reactivity, particularly in electrophilic amination reactions, making it valuable in synthetic organic chemistry .

Properties

IUPAC Name

amino 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-5(2-4-6)7(13)14-12/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPADQWPUIWWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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